1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea
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Overview
Description
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxybutyl group and a naphthyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea typically involves the reaction of 1-hydroxybutan-2-ylamine with naphthalen-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea can undergo various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyl group can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a ketone or aldehyde, while reduction of the naphthyl group can produce a dihydronaphthalene derivative.
Scientific Research Applications
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hydroxybutan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(1-Hydroxybutan-2-yl)-3-benzylurea: Contains a benzyl group in place of the naphthyl group.
1-(1-Hydroxybutan-2-yl)-3-tolylurea: Features a tolyl group instead of a naphthyl group.
Uniqueness
1-(1-Hydroxybutan-2-yl)-3-naphthalen-2-ylurea is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. The naphthyl group enhances the compound’s ability to participate in π-π interactions, making it a valuable tool in studying molecular recognition and binding processes.
Properties
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-13(10-18)16-15(19)17-14-8-7-11-5-3-4-6-12(11)9-14/h3-9,13,18H,2,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIMAPPPQSQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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